molecular formula C10H8ClNO B1353143 2-Chloro-7-methoxyquinoline CAS No. 49609-15-6

2-Chloro-7-methoxyquinoline

Cat. No. B1353143
CAS RN: 49609-15-6
M. Wt: 193.63 g/mol
InChI Key: FOARXBSDMBUBEG-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoline is a chemical compound with the empirical formula C10H8ClNO . It is a solid substance and is used in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. One of the methods includes the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . Another method involves the synthesis from 7-METHOXY-1H-QUINOLIN-2-ONE .


Molecular Structure Analysis

The molecular weight of this compound is 193.63 . The InChI code for this compound is 1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10 (11)12-9 (7)6-8/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. For instance, the parent compound can be modified by replacing the quinoline moiety with other aromatic systems .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemosensor for Cadmium Detection 2-Chloro-7-methoxyquinoline derivatives have been found useful in detecting cadmium ions. A study highlighted the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which selectively responds to Cd2+ ions via a significant increase in fluorescence. This compound could be beneficial in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Antimicrobial Properties Various derivatives of this compound have shown promising antimicrobial properties. For instance, thiazolidinone derivatives synthesized from this compound exhibited antibacterial and antifungal activities against different microorganisms. Their structures were confirmed by elemental analysis and spectral data (Rana et al., 2008). Another study synthesized a series of 2-chloroquinolin-3-yl ester derivatives, evaluating them for antimicrobial activities. One derivative was found particularly active against various bacterial and fungal species (Tabassum et al., 2014).

  • Synthesis of Novel Compounds Research has been conducted on the synthesis of novel compounds using this compound as a starting material. A study described the synthesis of 2-aryl-4-chloro-3-iodoquinolines, which were used to create 2,3-diaryl-4-methoxyquinolines, showcasing the compound’s versatility in chemical synthesis (Mphahlele et al., 2008). Another study synthesized and characterized novel quinoline derivatives with potential for use in measuring biologically relevant thiols (McCaughan et al., 2010).

  • Luminescence Properties The luminescence properties of this compound derivatives have been explored. One research focused on synthesizing cyano functionalized 6-methoxyquinolin-2-ones, exhibiting distinct fluorescence properties (Enoua et al., 2009).

  • Cancer Research Compounds derived from this compound have shown potential in cancer research. A novel compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, synthesized from a 2-chloroquinoline derivative, exhibited potent apoptosis-inducing properties and efficacy in cancer models, highlighting its potential in anticancer therapy (Sirisoma et al., 2009).

Safety and Hazards

2-Chloro-7-methoxyquinoline is a hazardous substance. It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . The safety information pictograms for this compound include GHS07, and the hazard statements include H302-H315-H319-H335 .

Mechanism of Action

Target of Action:

The primary target of 2-Chloro-7-methoxyquinoline is heme polymerase in malarial trophozoites. This enzyme is involved in the conversion of heme to hemazoin within the parasite. By inhibiting heme polymerase, the compound disrupts this critical process, leading to the accumulation of toxic heme and ultimately killing the Plasmodium species responsible for malaria infection .

Mode of Action:

When this compound interacts with heme polymerase, it prevents the conversion of heme to hemazoin. As a result, Plasmodium parasites continue to accumulate toxic heme, which is lethal to them. This mode of action specifically targets the parasite’s survival mechanism, making it an effective antimalarial agent .

Biochemical Pathways:

The affected biochemical pathway is related to heme metabolism. By disrupting heme polymerase activity, this compound interferes with the parasite’s ability to detoxify heme. Consequently, the buildup of toxic heme disrupts essential cellular processes within the parasite, leading to its demise .

Pharmacokinetics:

Result of Action:

At the molecular and cellular levels, the action of this compound disrupts the parasite’s ability to detoxify heme. This disruption leads to oxidative stress, damage to cellular components, and eventual parasite death. Clinically, it results in the effective treatment of malaria infections .

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability:

properties

IUPAC Name

2-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOARXBSDMBUBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497229
Record name 2-Chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49609-15-6
Record name 2-Chloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-methoxyquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-chloro-7-methoxyquinoline in the synthesis of thiazolidinone derivatives and why is this significant?

A: this compound acts as a crucial starting material in the synthesis of thiazolidinone derivatives. [, ] Researchers use it to build complex molecules by attaching it to other chemical entities. Specifically, it reacts with 3-amino-4-(substituted phenyldiazenyl)phenols to form Schiff bases. These Schiff bases then undergo cyclization with thiolactic acid to yield the desired 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]-5-methyl-1,3-thiazolidin-4-one derivatives. []

Q2: How do conventional and microwave-assisted synthesis methods compare when using this compound as a starting material?

A: The research on thiazolidinone synthesis using this compound explores both conventional and microwave-assisted methods. [] While both approaches successfully yield the target compounds, microwave irradiation offers significant advantages. The study demonstrates that microwave synthesis drastically reduces reaction times, often from hours to minutes, while also improving yields compared to conventional heating. [] This highlights the potential of microwave-assisted synthesis as a greener and more efficient approach in medicinal chemistry, particularly when using this compound as a building block.

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